R121919 - 195055-03-9

R121919

Catalog Number: EVT-276593
CAS Number: 195055-03-9
Molecular Formula: C22H32N6
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

R121919 is a synthetic, non-peptide, small molecule classified as a high-affinity antagonist of the corticotropin-releasing factor receptor 1 (CRF1) [, , ]. It readily crosses the blood-brain barrier upon peripheral administration []. This property makes it a valuable tool in scientific research investigating the role of CRF1 in various physiological and pathological processes. Specifically, R121919 is used to understand the contribution of the CRF system, particularly CRF1, in animal models of stress, anxiety, depression, addiction, Alzheimer’s disease, and other conditions involving dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis [, , , , , , , , , , , , , , , , , , , , , , , ].

Future Directions
  • Sex Differences: Further investigating the potential for sex-specific effects of R121919, as studies have indicated differences in its impact on alcohol consumption and neuronal adaptations in males and females [].

MJL-1-109-2

  • Compound Description: MJL-1-109-2 is a nonpeptide CRF1 antagonist. [] Like R121919, it has been shown to reduce heroin self-administration in animals, particularly those with extended access to the drug. []
  • Relevance: MJL-1-109-2 and R121919 are both nonpeptide CRF1 receptor antagonists and demonstrate similar effects on heroin self-administration in animal models. [] They highlight the potential of CRF1 antagonists as therapeutic agents for drug addiction.

Naltrexone

  • Compound Description: Naltrexone is an opioid receptor antagonist that is FDA-approved for treating alcohol use disorder. [] It has been shown to restore functional connectivity of the prefrontal cortex during alcohol withdrawal, primarily by decreasing FOS activation in Mu opioid receptor-rich regions, including the thalamus. []
  • Relevance: While not structurally related to R121919, naltrexone offers an interesting comparison as a treatment for alcohol use disorder. R121919, through its action on CRF1 receptors, also impacts brain circuits related to alcohol withdrawal and seeking. [] This suggests that targeting different aspects of the stress and reward pathways might be beneficial for treating alcohol use disorder.

BPN-15606

  • Compound Description: BPN-15606 is a γ-secretase modulator that has shown potential in attenuating amyloid-beta (Aβ) plaque load in Alzheimer's disease models. []
  • Relevance: BPN-15606 was studied in conjunction with R121919 as a potential polytherapy approach for Alzheimer's disease. [] While both compounds target different aspects of the disease (BPN-15606 on Aβ, R121919 on stress response), exploring combined approaches might provide more effective therapeutic strategies.
  • Compound Description: Antalarmin is a CRF1 receptor antagonist. [] It has been investigated for its potential to block stress-induced increases in ethanol preference and consumption in mice. []
  • Relevance: Antalarmin, like R121919, acts as a CRF1 receptor antagonist. [] This suggests that both compounds share a similar mechanism of action by blocking CRF signaling through the CRF1 receptor.

CP-154,526

  • Compound Description: CP-154,526 is a CRF1 receptor antagonist. [] It exhibits a high affinity for the CRF1 receptor and has been investigated for its potential in treating anxiety disorders. [, ]
  • Relevance: Both CP-154,526 and R121919 are potent and selective CRF1 receptor antagonists. [] They are structurally similar and share pharmacological properties, highlighting their potential as therapeutic agents for conditions involving dysregulated CRF signaling.

α-helical CRF

  • Compound Description: α-helical CRF is a non-selective CRF receptor antagonist, meaning it can block both CRF1 and CRF2 receptors. [, , ]
  • Relevance: α-helical CRF's non-selective nature allows researchers to contrast its effects with those of more selective antagonists like R121919. This contrast helps to dissect the specific roles of CRF1 and CRF2 receptors in various physiological processes. [, ]

D-Phe-CRF(12–41)

  • Compound Description: D-Phe-CRF(12–41) is a non-selective CRF receptor antagonist that blocks both CRF1 and CRF2 receptors. [, ] It has been used to investigate the role of CRF receptors in various brain regions. [, ]
  • Relevance: Similar to α-helical CRF, the non-selective nature of D-Phe-CRF(12–41) allows for a comparison with R121919's selective CRF1 antagonism. This helps to understand the specific contributions of CRF receptor subtypes in behaviors like binge eating. [, ]

Astressin

  • Compound Description: Astressin is a non-selective CRF receptor antagonist that blocks both CRF1 and CRF2 receptors. []
  • Relevance: As a non-selective antagonist, astressin provides a broader blockade of CRF signaling compared to R121919. [] This allows researchers to study the overall impact of CRF signaling without differentiating between CRF1 and CRF2 receptor subtypes.

NBI-27914

  • Compound Description: NBI-27914 is a small-molecule CRF1 receptor antagonist. [] Although potent, early studies found it to be highly lipophilic, leading to potential for toxicity. []
  • Relevance: NBI-27914 represents an earlier generation of CRF1 antagonists. [] While effective in preclinical models, its unfavorable pharmacokinetic properties highlight the importance of developing compounds like R121919 with improved characteristics.

DMP696

  • Compound Description: DMP696 is a potent CRF1 receptor antagonist with improved physicochemical properties compared to earlier compounds like NBI-27914. []
  • Relevance: DMP696 showcases efforts to develop CRF1 antagonists with better pharmacokinetic profiles compared to earlier attempts like NBI-27914. [] Both DMP696 and R121919 represent advancements in creating more drug-like CRF1 antagonists.

R278995/CRA0450

  • Compound Description: R278995/CRA0450 is another example of a CRF1 receptor antagonist with improved physicochemical properties compared to earlier compounds. [] It highlights the ongoing research to optimize these antagonists for therapeutic use.
  • Relevance: Similar to DMP696, R278995/CRA0450 represents progress in designing more drug-like CRF1 antagonists. [] R121919 belongs to this group of improved compounds with better pharmacological and pharmacokinetic profiles.

NBI-34041

  • Compound Description: NBI-34041 is an orally available, small-molecule CRF1 receptor antagonist that has been investigated in clinical studies for the treatment of depression and anxiety. [, ]
  • Relevance: NBI-34041, alongside R121919, demonstrates the successful development of brain-penetrant CRF1 receptor antagonists as potential therapeutics for stress-related disorders. [, ]
Synthesis Analysis

Methods and Technical Details

The synthesis of R121919 involves several key steps that utilize established organic chemistry techniques. The compound is characterized as a pyrazolo[2,3-a]pyrimidin-7-amine derivative, specifically 3-[6-(dimethylamino)-4-methyl-pyrid-3-yl]-2,5-dimethyl-N,N-dipropyl-pyrazolo[2,3-a]pyrimidin-7-amine. The synthesis process typically includes:

  1. Formation of the Pyrazolo-Pyrimidine Core: This involves the condensation of appropriate precursors under controlled conditions to yield the pyrazolo-pyrimidine structure.
  2. Introduction of Substituents: Dimethylamino and dipropyl groups are introduced through alkylation reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The detailed synthetic route is often described in terms of reaction conditions, yields, and purification methods .

Molecular Structure Analysis

Structure and Data

R121919 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C15_{15}H22_{22}N4_{4}
  • Molecular Weight: Approximately 274.36 g/mol
  • Structural Characteristics: The compound features a pyrazolo[2,3-a]pyrimidine framework with various functional groups that contribute to its receptor binding affinity.

The three-dimensional conformation of R121919 allows it to effectively interact with the corticotropin-releasing factor type 1 receptor, facilitating its antagonistic action .

Chemical Reactions Analysis

Reactions and Technical Details

R121919 primarily acts as an antagonist in biochemical assays targeting the corticotropin-releasing factor type 1 receptor. Its chemical reactivity is characterized by:

  • Binding Affinity: R121919 exhibits high affinity for the corticotropin-releasing factor type 1 receptor with a Ki value reported around 3.5 nM, indicating potent inhibitory effects on receptor activation.
  • Competitive Inhibition: The compound competes with endogenous ligands for binding sites on the receptor, effectively blocking downstream signaling pathways associated with stress responses.

In vitro studies demonstrate that R121919 can inhibit the release of adrenocorticotropic hormone in response to stress stimuli, showcasing its potential therapeutic applications in stress-related disorders .

Mechanism of Action

Process and Data

The mechanism of action for R121919 involves:

  1. Receptor Binding: R121919 binds selectively to the corticotropin-releasing factor type 1 receptor located in the central nervous system.
  2. Inhibition of Signal Transduction: By blocking this receptor, R121919 prevents the activation of downstream signaling pathways that lead to increased levels of stress hormones such as cortisol.
  3. Behavioral Effects: Preclinical studies indicate that administration of R121919 results in anxiolytic-like effects in rodent models, reducing anxiety-related behaviors in response to stressors.

This antagonistic action highlights its potential utility in treating anxiety disorders and other stress-related conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

R121919 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in distilled water, which facilitates its administration in biological studies.
  • Stability: It demonstrates good stability under physiological conditions, making it suitable for pharmacological applications.
  • Log P Value: The calculated log P (partition coefficient) value is approximately 4.8, indicating moderate lipophilicity which aids in central nervous system penetration.

These properties are crucial for optimizing its pharmacokinetic profile and ensuring effective delivery to target sites within the body .

Applications

Scientific Uses

R121919 has been investigated for various scientific applications:

  • Anxiety Disorders: Its primary application lies in the treatment of anxiety disorders due to its ability to modulate stress responses.
  • Preclinical Research: R121919 serves as a valuable tool in preclinical studies aimed at understanding the role of corticotropin-releasing factor signaling in various neuropsychiatric conditions.
  • Pharmacological Studies: Researchers utilize R121919 to study its effects on endocrine responses and behavioral changes associated with stress exposure.

Properties

CAS Number

195055-03-9

Product Name

R121919

IUPAC Name

3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C22H32N6

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3

InChI Key

ANNRUWYFVIGKHA-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

R121919; R-121919; R 121919; R121,919; R-121,919; R 121,919; NBI30775; NBI 30775; NBI-30775

Canonical SMILES

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.